(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid
Overview
Description
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid is a useful research compound. Its molecular formula is C17H28N4O4S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Design
The synthesis of complex molecules plays a crucial role in the development of new therapeutic agents. For instance, the synthesis of key intermediates for anti-HCV drugs like simeprevir demonstrates the significance of constructing molecules with complex scaffolds for drug development (An Chenhon, 2015). Similarly, the development of PET agents for imaging in Parkinson's disease involves the synthesis of intricate molecules, showcasing the application of advanced chemical synthesis techniques in creating tools for medical diagnostics (Min Wang et al., 2017).
Pharmacological Investigation
Research into novel classes of amino acid antagonists highlights the exploration of chemical entities for potential therapeutic applications, particularly in neuroprotection and the modulation of excitatory amino acid receptors (P. Krogsgaard‐Larsen et al., 1991). This area of study is critical for understanding receptor dynamics and developing drugs that can mitigate neurodegenerative diseases.
Anti-Inflammatory and Antimicrobial Applications
The investigation of morpholine derivatives for their xanthine oxidase inhibition and anti-inflammatory properties reveals the therapeutic potential of these compounds in treating conditions like gout and other inflammatory diseases (A. Šmelcerović et al., 2013). Moreover, the synthesis and antibacterial screening of thiadiazole derivatives underscore the ongoing efforts to combat microbial resistance and develop new antibiotics (Suraj N. Mali et al., 2019).
properties
IUPAC Name |
(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-12(2)15-18-13(11-26-15)10-20(3)17(24)19-14(16(22)23)4-5-21-6-8-25-9-7-21/h11-12,14H,4-10H2,1-3H3,(H,19,24)(H,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYXFSIVDPCIQM-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid | |
CAS RN |
1004316-92-0 | |
Record name | (2S)-2-((Methyl(((2-(propan-2-yl)-1,3-thiazol-4-yl)methyl))carbamoyl)amino)-4-(morpholin-4-yl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-((METHYL(((2-(PROPAN-2-YL)-1,3-THIAZOL-4-YL)METHYL))CARBAMOYL)AMINO)-4-(MORPHOLIN-4-YL)BUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY42QR6P7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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